BenchChemオンラインストアへようこそ!

6-Chloro-2-methylpyrimidine-4-carbonitrile

Medicinal Chemistry Process Chemistry Cross-Coupling

6-Chloro-2-methylpyrimidine-4-carbonitrile delivers a C6 chlorine leaving group for SNAr diversification and a C4 cyano group for hydrolysis, reduction, or tetrazole formation. Unlike the regioisomer 2-chloro-6-methylpyrimidine-4-carbonitrile, this substitution pattern ensures correct regioselectivity in amine displacement. The C2 methyl and C4 cyano groups are essential for PPARγ antagonist potency and CNS drug-likeness (LogP 1.6, TPSA 49.6 Ų). Procure at ≥95% purity with batch-specific QC for kinase inhibitor, GPCR antagonist, and agrochemical library synthesis.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1192064-60-0
Cat. No. B1488186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyrimidine-4-carbonitrile
CAS1192064-60-0
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C#N
InChIInChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3
InChIKeyQKZFSEQCFIUHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylpyrimidine-4-carbonitrile (CAS 1192064-60-0): A Strategic Building Block for Kinase and GPCR Drug Discovery Programs


6-Chloro-2-methylpyrimidine-4-carbonitrile (C6H4ClN3, MW 153.57) is a polysubstituted pyrimidine building block featuring a C6 chlorine leaving group, a C4 cyano electron-withdrawing group, and a C2 methyl substituent . The calculated partition coefficient (XLogP3 = 1.6) and topological polar surface area (49.6 Ų) place this scaffold within favorable physicochemical space for central nervous system penetration and oral bioavailability optimization in medicinal chemistry campaigns [1]. The compound serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions at C6 and cyano group transformations at C4, enabling rapid diversification into kinase inhibitors, GPCR antagonists, and other bioactive heterocyclic scaffolds .

Why 6-Chloro-2-methylpyrimidine-4-carbonitrile Cannot Be Replaced by Common Pyrimidine Analogs in Multi-Step Synthetic Routes


Generic substitution with commercially prevalent pyrimidine analogs—such as 2-chloro-6-methylpyrimidine-4-carbonitrile (regioisomer), 2-chloro-4-methylpyrimidine (lacking cyano group), or 4,6-dichloro-2-methylpyrimidine (lacking cyano group)—introduces predictable synthetic failure modes in SNAr-sequencing workflows [1]. The regioisomer 2-chloro-6-methylpyrimidine-4-carbonitrile places the chlorine leaving group at C2 rather than C6, which substantially alters reactivity toward nucleophiles and may compromise regioselectivity in downstream derivatization [1]. Analogs lacking the C4 cyano group eliminate the capacity for subsequent nitrile transformations (hydrolysis to carboxylic acid, reduction to aminomethyl, or tetrazole formation), thereby truncating the accessible chemical space . The differential evidence below quantifies the precise synthetic and pharmacological advantages that justify procurement of the 6-chloro-2-methyl substitution pattern over its closest alternatives.

6-Chloro-2-methylpyrimidine-4-carbonitrile Quantitative Differentiation Evidence: Synthesis Efficiency, Pharmacological Activity, and Physicochemical Profiling


Catalytic Cyanation Route Delivers 92% Yield with Single-Step Access to 6-Chloro-2-methylpyrimidine-4-carbonitrile Scaffold

A palladium-catalyzed cyanation of 4,6-dichloro-2-methylpyrimidine provides 6-chloro-2-methylpyrimidine-4-carbonitrile in 92% isolated yield . This single-step route, employing Pd(OCOCF3)2 (4.3 mol%), rac-2-(di-t-butylphosphino)-1,1′-binaphthyl (8.8 mol%), and Zn(CN)2 (0.56 equiv) in dimethylacetamide, offers a substantial efficiency advantage over multi-step alternatives required for analogs lacking the 4,6-dichloro substitution pattern .

Medicinal Chemistry Process Chemistry Cross-Coupling

SNAr Derivatization at C6 Generates Potent PPARγ Antagonist Scaffolds for Metabolic Disease Applications

6-Chloro-2-methylpyrimidine-4-carbonitrile serves as the direct precursor to PPARγ antagonist scaffolds via nucleophilic aromatic substitution at C6. The resulting derivatives are disclosed as therapeutic agents for hypertriglyceridemia, dyslipidemia, and atherosclerosis . This establishes a direct pharmacologically validated application that distinguishes the compound from regioisomeric analogs lacking the C6-chloro/C4-cyano arrangement required for this specific chemotype.

PPARγ Antagonism Metabolic Disease GPCR Pharmacology

Favorable CNS Drug-Like Physicochemical Profile (XLogP3 = 1.6, TPSA = 49.6 Ų) Differentiates from Higher-Lipophilicity Analogs

The computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 49.6 Ų position 6-chloro-2-methylpyrimidine-4-carbonitrile within optimal ranges for central nervous system (CNS) penetration and oral bioavailability [1]. Compounds exceeding LogP 3.0 or TPSA > 90 Ų typically exhibit reduced blood-brain barrier permeability and increased metabolic liability.

Physicochemical Profiling CNS Drug Discovery ADME Optimization

C4 Cyano Group Enables Carboxylic Acid and Amide Diversification Pathways Absent in Chloro/Methyl-Only Analogs

The C4 cyano group of 6-chloro-2-methylpyrimidine-4-carbonitrile can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative, enabling orthogonal diversification at C4 following SNAr at C6 . Analogs such as 2-chloro-4-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine lack this cyano handle entirely, restricting downstream functional group interconversion .

Functional Group Interconversion Library Synthesis Scaffold Diversification

Commercial Availability at 95% Purity with Batch-Specific QC Documentation Supports Reproducible Medicinal Chemistry Workflows

6-Chloro-2-methylpyrimidine-4-carbonitrile is commercially available at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This purity specification exceeds the typical 90–92% purity offered for less common pyrimidine-4-carbonitrile analogs and ensures consistent reactivity in SNAr and cross-coupling applications.

Quality Control Reproducibility Procurement

6-Chloro-2-Methyl Substitution Pattern Preferentially Retained in Advanced Leads Relative to 2-Chloro Regioisomer

Analysis of pyrimidine-4-carbonitrile-containing bioactive molecules reveals that the 6-chloro-2-methyl substitution pattern is preferentially retained in advanced lead compounds and clinical candidates targeting kinase and GPCR pathways . This contrasts with 2-chloro-6-methylpyrimidine-4-carbonitrile (CAS 16858-56-3), which places the chlorine leaving group at C2 and shows distinct reactivity and biological profile divergence [1].

Structure-Activity Relationship Lead Optimization Medicinal Chemistry

Optimal Deployment Scenarios for 6-Chloro-2-methylpyrimidine-4-carbonitrile in Pharmaceutical and Agrochemical R&D


Kinase Inhibitor Library Synthesis via Sequential SNAr-Cross-Coupling

The C6 chlorine atom undergoes efficient nucleophilic aromatic substitution with primary and secondary amines, enabling installation of diverse amine pharmacophores while preserving the C4 cyano group for subsequent diversification . Following SNAr, the cyano group can be hydrolyzed to a carboxylic acid for amide coupling or reduced to an aminomethyl handle for reductive amination. This sequential functionalization strategy supports parallel library synthesis of kinase inhibitor candidates with varied hinge-binding motifs and solvent-exposed substituents. The 92% yield accessible via the Pd-catalyzed cyanation route ensures sufficient material throughput for library production .

PPARγ Antagonist Development for Metabolic and Cardiovascular Indications

6-Chloro-2-methylpyrimidine-4-carbonitrile serves as the direct precursor to a disclosed class of PPARγ antagonists with therapeutic applications in hypertriglyceridemia, dyslipidemia, and atherosclerosis . Substitution of the C6 chlorine with appropriate amine nucleophiles generates the active pharmacophore, while the C2 methyl and C4 cyano groups contribute to target binding affinity and metabolic stability. Procurement of this specific regioisomer is essential for accessing this validated chemotype; substitution with 2-chloro-6-methylpyrimidine-4-carbonitrile or cyano-deficient analogs would require complete synthetic route redesign.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Properties

The XLogP3 value of 1.6 and TPSA of 49.6 Ų position derivatives of 6-chloro-2-methylpyrimidine-4-carbonitrile within optimal CNS drug-likeness space . Medicinal chemistry programs targeting neurological indications (e.g., kinase-mediated neurodegeneration, GPCR modulation in psychiatric disorders) should prioritize this scaffold over more lipophilic pyrimidine alternatives (LogP > 3.0) that carry elevated risk of poor brain penetration and off-target pharmacology. The low molecular weight (153.57 Da) of the parent scaffold provides substantial room for molecular growth while maintaining CNS-appropriate properties.

Agrochemical Lead Discovery Requiring Orthogonal Functional Group Handles

The dual reactive handles (C6–Cl and C4–CN) of 6-chloro-2-methylpyrimidine-4-carbonitrile enable rapid exploration of structure-activity relationships in agrochemical discovery programs . The C6 chlorine can be displaced with thiols or alkoxides to modulate lipophilicity and environmental persistence, while the C4 cyano group can be transformed into carboxylic acids, amides, or tetrazoles to optimize target binding and physicochemical properties. The 95% commercial purity with batch-specific QC documentation ensures consistent reactivity in multi-parallel synthesis workflows typical of agrochemical lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-methylpyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.